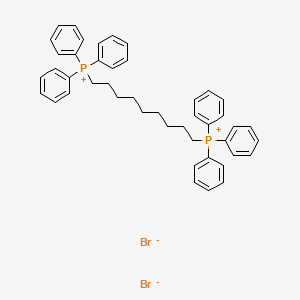
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide
概要
説明
“(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is a chemical compound with the molecular formula C45H48Br2P2 and a molecular weight of 810.6 g/mol1. It can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature2. For instance, the synthesis of Ph3PCHCH2CHPPh3 (BPY-1) involved the reaction of propane-1,3-diylbis(triphenylphosphonium) bromide with nBuLi in THF2. However, the specific synthesis process for “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” is not explicitly provided in the available resources. However, the molecular formula indicates that it contains 45 carbon atoms, 48 hydrogen atoms, 2 bromine atoms, and 2 phosphorus atoms1.Chemical Reactions Analysis
The specific chemical reactions involving “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not detailed in the available resources. However, it is mentioned that this compound can be used as a reactant/reagent in the synthetic preparation of thermally stable geminal dicationic ionic liquids and related ionic compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.Safety And Hazards
The safety and hazards associated with “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources.
将来の方向性
The future directions for the use of “(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide” are not explicitly mentioned in the available resources. However, its potential use in the synthesis of thermally stable geminal dicationic ionic liquids and related ionic compounds suggests possible applications in areas where such ionic liquids are utilized1.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be required.
特性
CAS番号 |
90052-39-4 |
|---|---|
製品名 |
(Nonane-1,9-diyl)bis(triphenylphosphanium) dibromide |
分子式 |
C45H48Br2P2 |
分子量 |
810.6 g/mol |
IUPAC名 |
triphenyl(9-triphenylphosphaniumylnonyl)phosphanium;dibromide |
InChI |
InChI=1S/C45H48P2.2BrH/c1(2-4-24-38-46(40-26-12-6-13-27-40,41-28-14-7-15-29-41)42-30-16-8-17-31-42)3-5-25-39-47(43-32-18-9-19-33-43,44-34-20-10-21-35-44)45-36-22-11-23-37-45;;/h6-23,26-37H,1-5,24-25,38-39H2;2*1H/q+2;;/p-2 |
InChIキー |
HAUSOYOTQFEFKE-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
正規SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
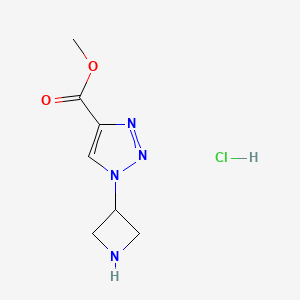
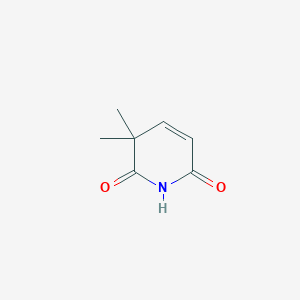
![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)
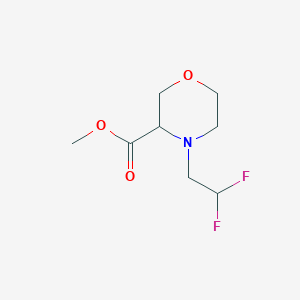
![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
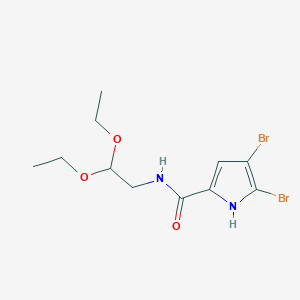
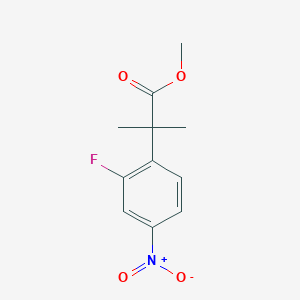
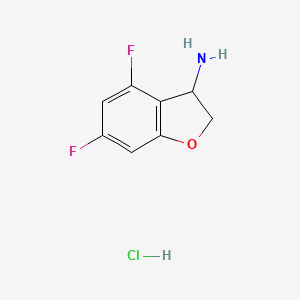
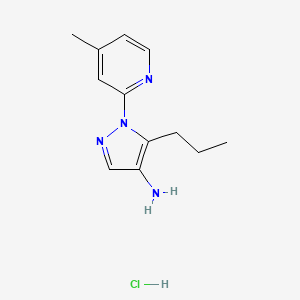
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1430705.png)
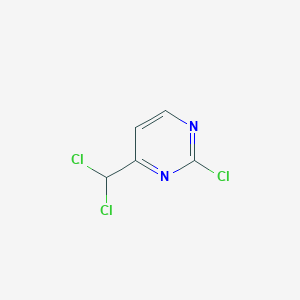
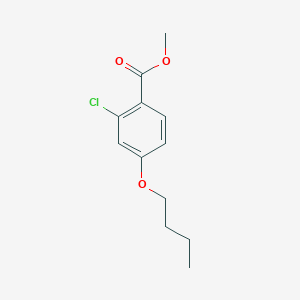
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)